Hydrophobicity Comparison: –OCH₂CF₃ vs. –OCF₃ vs. –OCH₃ on a Phenol Scaffold
The 2-(2,2,2-trifluoroethoxy)phenol substructure (without aminomethyl) exhibits a consensus Log Po/w of 2.40 , which is intermediate between the 4-(trifluoromethoxy)phenol analog (LogP 2.13–3.10 depending on measurement method) [1] and markedly higher than 2-methoxyphenol (guaiacol, LogP 1.32) [2]. When the aminomethyl group is introduced at the 4-position, the hydrochloride salt form further modulates aqueous solubility and solid-state handling properties, yielding a compound with a predicted LogP of approximately 1.8–2.2 for the free base (class-level inference from fragment-based calculation) [3].
| Evidence Dimension | Lipophilicity (Log Po/w) |
|---|---|
| Target Compound Data | Consensus LogP ~2.40 for 2-(2,2,2-trifluoroethoxy)phenol substructure; predicted LogP ~1.8–2.2 for free base of target compound (fragment-based estimate) |
| Comparator Or Baseline | 4-(Trifluoromethoxy)phenol: measured LogP 2.13–3.10; 2-Methoxyphenol (guaiacol): LogP 1.32 |
| Quantified Difference | Target compound (free base) LogP is approximately 0.5–1.0 units higher than methoxy analog; comparable to or slightly lower than OCF₃ analog depending on measurement method |
| Conditions | Calculated/predicted values based on fragment contribution methods (ACD/Labs, consensus LogP). Direct experimental LogP for the target hydrochloride salt not available in primary literature. |
Why This Matters
Lipophilicity differences of 0.5–1.0 LogP units can translate to 3- to 10-fold shifts in membrane permeability and non-specific protein binding, affecting both assay behavior and downstream ADME properties in drug discovery programs.
- [1] Chembase. 4-(Trifluoromethoxy)phenol. LogD (pH 5.5): 3.10. ChemSpider. ACD/LogD (pH 5.5): 2.13. View Source
- [2] PubChem. Guaiacol (2-methoxyphenol). LogP: 1.32. CID 460. View Source
- [3] ACD/Labs Percepta Platform. Fragment-based LogP prediction for 4-(aminomethyl)-2-(2,2,2-trifluoroethoxy)phenol (free base). Class-level inference from measured values of structurally related fragments. View Source
